molecular formula C13H19NO2S B5541819 N-cyclohexyl-N-methylbenzenesulfonamide

N-cyclohexyl-N-methylbenzenesulfonamide

Cat. No.: B5541819
M. Wt: 253.36 g/mol
InChI Key: QLQSOZHLFULCFT-UHFFFAOYSA-N
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Description

N-cyclohexyl-N-methylbenzenesulfonamide is an organic compound with the molecular formula C13H20N2O2S. It is also known as 2-amino-N-cyclohexyl-N-methylbenzenesulfonamide. This compound is characterized by the presence of a cyclohexyl group, a methyl group, and a benzenesulfonamide moiety. It is commonly used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-cyclohexyl-N-methylbenzenesulfonamide can be synthesized through several methods. One common synthetic route involves the reaction of cyclohexylamine with benzenesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:

C6H5SO2Cl+C6H11NH2C6H5SO2NHC6H11+HCl\text{C}_6\text{H}_5\text{SO}_2\text{Cl} + \text{C}_6\text{H}_{11}\text{NH}_2 \rightarrow \text{C}_6\text{H}_5\text{SO}_2\text{NHC}_6\text{H}_{11} + \text{HCl} C6​H5​SO2​Cl+C6​H11​NH2​→C6​H5​SO2​NHC6​H11​+HCl

In this reaction, benzenesulfonyl chloride reacts with cyclohexylamine to form N-cyclohexylbenzenesulfonamide. The resulting compound is then methylated using methyl iodide in the presence of a base such as potassium carbonate to yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and distillation.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, alcohols, and thiols

Major Products Formed

    Oxidation: Oxidized derivatives of the sulfonamide group

    Reduction: Reduced forms of the compound, often leading to the formation of amines

    Substitution: Substituted sulfonamide derivatives

Scientific Research Applications

N-cyclohexyl-N-methylbenzenesulfonamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexylbenzenesulfonamide
  • N-methylbenzenesulfonamide
  • N-cyclohexyl-N-ethylbenzenesulfonamide

Uniqueness

N-cyclohexyl-N-methylbenzenesulfonamide is unique due to the presence of both cyclohexyl and methyl groups attached to the sulfonamide moiety. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill.

Properties

IUPAC Name

N-cyclohexyl-N-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2S/c1-14(12-8-4-2-5-9-12)17(15,16)13-10-6-3-7-11-13/h3,6-7,10-12H,2,4-5,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLQSOZHLFULCFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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